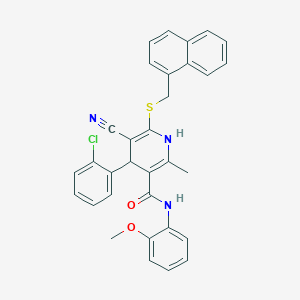
4-(2-chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-6-((naphthalen-1-ylmethyl)thio)-1,4-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-(2-chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-6-((naphthalen-1-ylmethyl)thio)-1,4-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C32H26ClN3O2S and its molecular weight is 552.09. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-(2-chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-6-((naphthalen-1-ylmethyl)thio)-1,4-dihydropyridine-3-carboxamide is a member of the dihydropyridine class, which is known for its diverse biological activities, particularly in pharmacology. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C22H20ClN3O2S
- Molecular Weight : 425.93 g/mol
- CAS Number : [Not provided in the search results]
The compound features a complex structure characterized by multiple functional groups that may influence its biological activity. The presence of a cyano group enhances reactivity, while the chlorophenyl and methoxyphenyl groups may affect pharmacokinetic properties.
Antitumor Activity
Research indicates that dihydropyridine derivatives exhibit significant antitumor properties. For instance, compounds with similar structural features have shown promising results against various cancer cell lines. A study highlighted that derivatives with electron-withdrawing groups like cyano and electron-donating groups such as methoxy can enhance cytotoxic effects against tumor cells. The specific compound's structural characteristics may allow it to interact effectively with cellular targets involved in cancer progression.
Antimicrobial Properties
Dihydropyridine compounds have been reported to possess antimicrobial activities. The presence of a chlorophenyl moiety is often associated with enhanced antibacterial effects. In vitro studies have demonstrated that compounds with similar frameworks exhibit activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly regarding acetylcholinesterase (AChE) inhibition. Dihydropyridines are known for their ability to modulate cholinergic signaling, which is crucial in neurodegenerative diseases like Alzheimer's. Computational docking studies have indicated that this compound can effectively bind to the active site of AChE, potentially leading to increased acetylcholine levels in the synaptic cleft.
Case Studies and Experimental Data
- Antitumor Activity : A study evaluating various dihydropyridine derivatives found that compounds similar to the target compound exhibited IC50 values ranging from 1.61 µg/mL to 2.98 µg/mL against different cancer cell lines . The presence of specific substituents was correlated with enhanced activity.
- Antimicrobial Activity : In vitro assays demonstrated that related compounds showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) below 50 µg/mL .
- Enzyme Interaction Studies : Molecular docking simulations revealed that the compound could effectively interact with the AChE active site, suggesting a potential mechanism for its neuroprotective effects .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis indicates that:
- Chlorophenyl and Methoxy Groups : These groups are essential for enhancing biological activity.
- Cyano Group : This electron-withdrawing group is crucial for reactivity and interaction with biological targets.
- Sulfanyl Moiety : The inclusion of a sulfanyl group may enhance lipophilicity and cellular uptake.
Eigenschaften
IUPAC Name |
4-(2-chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-6-(naphthalen-1-ylmethylsulfanyl)-1,4-dihydropyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26ClN3O2S/c1-20-29(31(37)36-27-16-7-8-17-28(27)38-2)30(24-14-5-6-15-26(24)33)25(18-34)32(35-20)39-19-22-12-9-11-21-10-3-4-13-23(21)22/h3-17,30,35H,19H2,1-2H3,(H,36,37) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNOXECKQZYLGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC2=CC=CC3=CC=CC=C32)C#N)C4=CC=CC=C4Cl)C(=O)NC5=CC=CC=C5OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














